7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, hydroxy, and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the bromination of a precursor compound, followed by cyclization and functional group modifications to introduce the hydroxy and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations[4][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the bromine atom may introduce a new functional group .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-d]pyrimidines with different substituents, such as:
- 7-chloro-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- 7-fluoro-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one .
Uniqueness
The presence of the bromine atom in 7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one imparts unique chemical reactivity and biological activity compared to its analogues. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-25-14-7-9(3-4-13(14)23)17-21-18(24)12-6-10-5-11(20)8-15(26-2)16(10)27-19(12)22-17/h3-5,7-8,23H,6H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLQIHPGCRQWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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